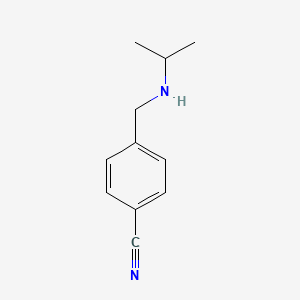

4-((Isopropylamino)methyl)benzonitrile

Overview

Description

“4-((Isopropylamino)methyl)benzonitrile” is a chemical compound that has gained interest in recent years due to its potential applications in various fields of research and industry. It has a CAS Number of 204078-26-2 and a molecular weight of 160.22 .

Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C10H12N2 . The InChI code for this compound is 1S/C10H12N2/c1-8(2)12-10-5-3-9(7-11)4-6-10/h3-6,8,12H,1-2H3 .Scientific Research Applications

Corrosion Inhibition

4-((Isopropylamino)methyl)benzonitrile derivatives have been studied for their potential as corrosion inhibitors. Research on similar benzonitrile derivatives, like 4-(isopentylamino)-3-nitrobenzonitrile (PANB), demonstrates their effectiveness in protecting mild steel against corrosion in acidic environments. Techniques such as gravimetric analysis, potentiodynamic polarization, and electrochemical impedance spectroscopy, alongside computational methods like Density Functional Theory (DFT) and molecular dynamics (MD) simulations, affirm their utility in this domain (Chaouiki et al., 2018).

Photophysical Studies

Benzonitrile compounds, including those structurally related to this compound, are subjects of photophysical research. Studies on 4-(dimethylamino)benzonitrile (DMABN) and its derivatives show interesting behaviors like photoproduct formation and dual fluorescence. These properties are significant in understanding photophysical measurements and charge transfer dynamics (Druzhinin et al., 2005).

Intramolecular Charge Transfer

The intramolecular charge transfer (ICT) dynamics of 4-(dimethylamino)benzonitrile (DMABN) and its derivatives have been extensively studied using methods like steady-state and time-resolved fluorescence spectroscopy. These studies contribute to the broader understanding of photoinduced charge-transfer dynamics in similar compounds (Iwase et al., 2004).

Structure Determination in Photoexcited States

The molecular structure of photoexcited derivatives, such as 4-(diisopropylamino)benzonitrile (DIABN), has been determined through time-resolved X-ray diffraction. This research provides insights into the molecular changes during photoexcitation and the associated intramolecular charge transfer states (Techert & Zachariasse, 2004).

Fluorescence Excitation Studies

Comparative studies on the fluorescence excitation spectra of 4-(diisopropylamino)benzonitrile (DIABN) and its analogs in various phases (vapor, jet expansions) reveal important information about their non-radiative decay channels and intramolecular charge transfer states (Daum et al., 2001).

Cycloaddition Reactions

Research exploring the regioselectivity of cycloaddition reactions involving photochemically generated benzonitrile-isopropylides (structurally related to this compound) provides valuable insights into their reactivity and potential applications in organic synthesis (Gerber et al., 1977).

Antiviral Activity

Derivatives of this compound have been investigated for their antiviral properties. For instance, studies on 4-(Piperazin-1-yl)-2-((p-tolylamino)methyl)-benzonitrile reveal significant antiviral activity against Hepatitis C Virus (HCV), highlighting the therapeutic potential of these compounds (Jiang et al., 2020).

Properties

IUPAC Name |

4-[(propan-2-ylamino)methyl]benzonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2/c1-9(2)13-8-11-5-3-10(7-12)4-6-11/h3-6,9,13H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVLNSEKTUWLLMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC1=CC=C(C=C1)C#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

174.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(benzylsulfanyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde](/img/structure/B2471071.png)

![5-{[(2,6-dichlorophenyl)sulfanyl]methyl}-1-methyl-3-(trifluoromethyl)-1H-thieno[2,3-c]pyrazole](/img/structure/B2471072.png)

![N-[2-(Cyclohexen-1-yl)ethyl]-N'-[(4-morpholin-4-ylthian-4-yl)methyl]oxamide](/img/structure/B2471081.png)

![1,4-Dioxane;(2Z)-2-[(2-methoxyphenyl)methylidene]-8-(pyridin-3-ylmethyl)-7,9-dihydrofuro[2,3-f][1,3]benzoxazin-3-one](/img/structure/B2471088.png)

![6-(3,4-Dimethylphenyl)-4-methyl-2-[(4-methylphenyl)methyl]-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/no-structure.png)

![1-allyl-3-(3-bromophenyl)tetrahydro-1H-thieno[3,4-d]imidazole-2(3H)-thione 5,5-dioxide](/img/structure/B2471093.png)